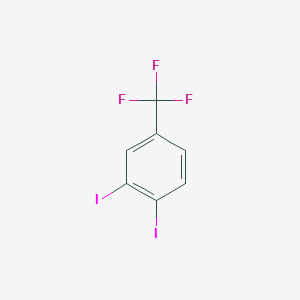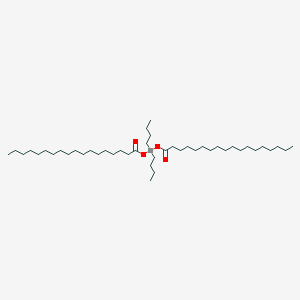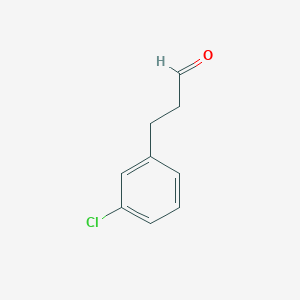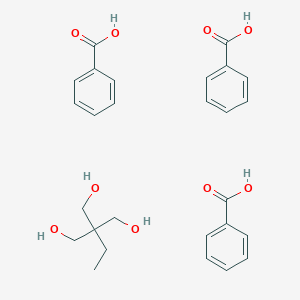
Trimethylol Propane Tribenzoate
概要
説明
Trimethylol Propane Tribenzoate (TPTB) is a chemical compound used as a plasticizer and an intermediate in the production of resins, coatings, and adhesives . It is commonly used in industries such as automotive, construction, packaging, and textiles .
Synthesis Analysis
TPTB can be synthesized through the esterification between trimethylolpropane (TMP) and oleic acid (OA) using a sulfuric acid catalyst . Another method involves a two-step transesterification process where oleic acid methyl ester (OME) produced from the first step is subsequently interacted with TMP using sodium methylate to produce TPTB .Molecular Structure Analysis
TPTB has a molecular formula of C27H26O6 . It has a molecular weight of 446.492 Da .Chemical Reactions Analysis
The synthesis of TPTB involves chemical reactions such as esterification and transesterification . The details of these reactions are complex and involve multiple steps .Physical And Chemical Properties Analysis
TPTB has a density of 1.2±0.1 g/cm3 . It has a boiling point of 580.7±45.0 °C at 760 mmHg . It has a flash point of 248.3±28.8 °C . It has 6 H bond acceptors, 0 H bond donors, and 13 freely rotating bonds .科学的研究の応用
Applications in Neurodegeneration Research
A noteworthy application of trimethyl-based compounds is in neurodegeneration research. Trimethyltin (TMT), a related organotin compound, has been extensively studied for its neurodegenerative effects, particularly in the hippocampus. This research is crucial for understanding the molecular mechanisms behind neurodegeneration and developing therapeutic interventions for diseases like temporal lobe epilepsy. The detailed study of TMT-induced hippocampal neurodegeneration offers insights into oxidative stress, inflammatory responses, and neuronal death/survival pathways, which could be relevant for TMPTB-related research in neurodegeneration (Lee et al., 2016).
Polymer Science and Liquid-Liquid Separation
In polymer science, trimethyl-based compounds, such as poly[(1-trimethylsilyl)-1-propyne], have been utilized for creating membranes for liquid-liquid separation. These membranes are particularly effective in the pervaporation recovery of organic products from fermentation broths, showcasing their potential in industrial and environmental applications. The study of these membranes contributes to our understanding of synthesis conditions, molecular-mass characteristics, and chain microstructure on membrane properties, which may parallel the applications of TMPTB in similar contexts (Volkov et al., 2009).
Antibiotic Research and Environmental Impact
Another significant area of research involves the environmental impact and ecotoxicity of antibiotics, including trimethoprim. Studies have focused on the concentration of these compounds in aquatic environments and their effects on non-target species. While this research does not directly involve TMPTB, it underscores the importance of understanding the environmental and health implications of chemical compounds widely used in pharmaceuticals and agriculture. Such investigations can inform the safe and sustainable use of related chemicals in scientific and industrial applications (Kovaláková et al., 2020).
Vaccine Delivery and Adjuvant Development
Trimethyl chitosan (TMC), a derivative of chitosan, exemplifies the application of trimethyl-based compounds in vaccine delivery and adjuvant development. TMC's properties, such as high aqueous solubility and immunostimulating ability, make it a potent adjuvant, comparable to traditional adjuvants like alum. Research into TMC and similar compounds can enhance our understanding of immune responses and improve vaccine formulations, potentially extending to the use of TMPTB in related biomedical applications (Malik et al., 2018).
将来の方向性
The future outlook of the TPTB market remains optimistic. The increasing awareness about sustainable products is driving demand for eco-friendly plasticizers like TPTB . The rapid urbanization and industrialization in emerging economies are boosting the demand for advanced materials, further contributing to market expansion . The rising popularity of TPTB as a replacement for traditional plasticizers like phthalates is also a significant factor anticipated to propel market growth .
作用機序
Target of Action
Trimethylol Propane Tribenzoate (TPTB) is primarily used as a plasticizer and lubricant . Its primary targets are the materials it is added to, such as polymers, where it enhances flexibility, workability, and durability .
Mode of Action
TPTB interacts with its targets by integrating into the material structure, reducing intermolecular forces, and increasing flexibility . This interaction results in materials that are more resistant to wear and tear, have improved thermal stability, and exhibit enhanced performance .
Biochemical Pathways
In the esterification process, Trimethylolpropane (TMP) reacts with benzoic acid to form TPTB .
Pharmacokinetics
Its physical and chemical properties, such as its boiling point (5807±450 °C) and density (1192±006 g/cm3), influence its behavior in the environment .
Result of Action
The addition of TPTB to materials results in improved properties such as increased flexibility, enhanced thermal stability, and improved resistance to wear and tear . These changes at the molecular level translate to improved performance at the macroscopic level.
Action Environment
Environmental factors such as temperature and pressure can influence the action and efficacy of TPTB. For instance, its effectiveness as a plasticizer can be influenced by the temperature of the environment, as it affects the material’s flexibility . Furthermore, its stability could be affected by exposure to certain chemicals or conditions in its environment.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Trimethylol Propane Tribenzoate can be achieved through an esterification reaction between Trimethylol Propane and Benzoic Acid.", "Starting Materials": [ "Trimethylol Propane", "Benzoic Acid", "Sulfuric Acid", "Methanol" ], "Reaction": [ "Mix Trimethylol Propane and Benzoic Acid in a 1:3 molar ratio in a reaction flask.", "Add a catalytic amount of Sulfuric Acid to the reaction mixture and heat under reflux.", "Add Methanol dropwise to the reaction mixture and continue to heat under reflux until the reaction is complete.", "Allow the reaction mixture to cool and then filter the solid product.", "Wash the solid product with cold Methanol and then dry it in a vacuum oven to obtain Trimethylol Propane Tribenzoate as a white crystalline solid." ] } | |
| 54547-34-1 | |
分子式 |
C27H26O6 |
分子量 |
446.5 g/mol |
IUPAC名 |
2,2-bis(benzoyloxymethyl)butyl benzoate |
InChI |
InChI=1S/C27H26O6/c1-2-27(18-31-24(28)21-12-6-3-7-13-21,19-32-25(29)22-14-8-4-9-15-22)20-33-26(30)23-16-10-5-11-17-23/h3-17H,2,18-20H2,1H3 |
InChIキー |
OWVAEQAOZDETGQ-UHFFFAOYSA-N |
SMILES |
CCC(CO)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
正規SMILES |
CCC(COC(=O)C1=CC=CC=C1)(COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


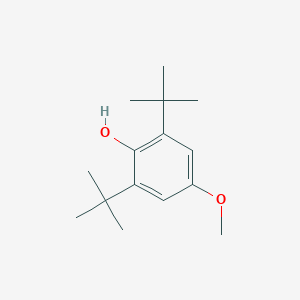



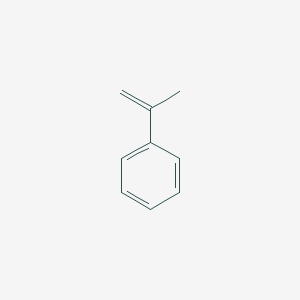

![10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B167149.png)
